4-{Pyrazolo[1,5-A]pyrimidin-7-YL}piperidine
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Overview
Description
7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride is a chemical compound with the molecular formula C11H14N4. It is a heterocyclic compound containing a pyrazolo[1,5-a]pyrimidine ring system fused with a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with piperidine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The reaction conditions would be carefully controlled to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dorsomorphin: Another pyrazolo[1,5-a]pyrimidine derivative known for its role as an inhibitor of AMP-activated protein kinase (AMPK).
Pyrazolo[1,5-a]pyrimidine derivatives: A class of compounds with similar structural features and potential biological activities.
Uniqueness
7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its piperidine ring enhances its solubility and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14N4 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
7-piperidin-4-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H14N4/c1-5-12-6-2-9(1)10-3-7-13-11-4-8-14-15(10)11/h3-4,7-9,12H,1-2,5-6H2 |
InChI Key |
MZDRPLOUIWPIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=NC3=CC=NN23 |
Origin of Product |
United States |
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